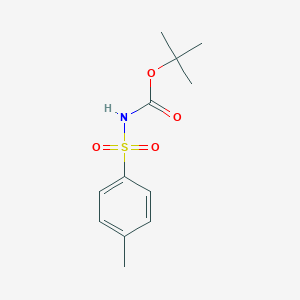

N-(tert-Butoxycarbonyl)-p-toluenesulfonamide

Description

Properties

IUPAC Name |

tert-butyl N-(4-methylphenyl)sulfonylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-9-5-7-10(8-6-9)18(15,16)13-11(14)17-12(2,3)4/h5-8H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTLOVSBVBGNDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350809 | |

| Record name | N-Boc-p-toluenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18303-04-3 | |

| Record name | N-Boc-p-toluenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(tert-Butoxycarbonyl)-p-toluenesulfonamide for Researchers and Drug Development Professionals

An authoritative guide on the chemical properties, synthesis, and reactivity of N-(tert-Butoxycarbonyl)-p-toluenesulfonamide, a versatile reagent in modern organic synthesis.

This compound, also known as Boc-tosylamide, is a white crystalline solid that serves as a cornerstone reagent in contemporary organic chemistry. Its utility primarily stems from its role as a stable and readily cleavable protecting group for primary and secondary amines. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and deprotection, and its application in significant synthetic transformations.

Core Chemical and Physical Properties

This compound is characterized by its stability under a range of conditions, making it a reliable component in multi-step synthetic sequences. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₇NO₄S | [1][2][3] |

| Molecular Weight | 271.33 g/mol | [1][2][3] |

| Appearance | White to off-white powder or crystalline solid | [1][2] |

| Melting Point | 121-123 °C | [1][4][5] |

| Solubility | Soluble in chloroform (25 mg/mL) | [5][6] |

| pKa (predicted) | 4.84 ± 0.10 | [4] |

| Storage | Store at room temperature in a dry, sealed container | [1][4] |

Synthesis of this compound

The most common method for the preparation of this compound involves the reaction of p-toluenesulfonamide with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: Synthesis

Materials:

-

p-Toluenesulfonamide

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve p-toluenesulfonamide (1 equivalent) in the chosen solvent (e.g., dichloromethane or THF).

-

Add the base (e.g., triethylamine, 1.2 equivalents) to the solution and stir.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture. The addition of a catalytic amount of DMAP can accelerate the reaction.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white solid.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. alkalisci.com [alkalisci.com]

- 6. This compound Undefined 18303-04-3 [sigmaaldrich.com]

A Comprehensive Technical Guide to N-(tert-Butoxycarbonyl)-p-toluenesulfonamide (CAS 18303-04-3): Synthesis, Mechanisms, and Applications in Modern Organic Chemistry

Executive Summary: N-(tert-Butoxycarbonyl)-p-toluenesulfonamide, commonly referred to as Boc-tosylamide, is a versatile and highly stable crystalline solid that serves as a cornerstone reagent in modern organic synthesis.[1][2] Its primary utility lies in its function as an efficient agent for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto amines, a critical step in the multi-step synthesis of pharmaceuticals and complex organic molecules.[1] This guide provides an in-depth analysis of its physicochemical properties, a detailed protocol for its synthesis, and a mechanistic exploration of its key applications, tailored for researchers, chemists, and professionals in drug development.

Section 1: Core Characteristics and Structural Significance

This compound (CAS 18303-04-3) is a white crystalline powder with a molecular formula of C12H17NO4S and a molecular weight of 271.33 g/mol .[1][2] Its structure is unique, featuring both a robust p-toluenesulfonyl (tosyl) group and an acid-labile tert-butoxycarbonyl (Boc) group attached to the same nitrogen atom. This dual functionality is the source of its synthetic utility.

-

The Boc Group: This group is one of the most common protecting groups for amines in organic chemistry.[3][4] Its popularity stems from its stability under a wide range of reaction conditions, including basic and nucleophilic environments, and its clean removal under mild acidic conditions.[3][4]

-

The Tosyl Group: The electron-withdrawing nature of the tosyl group makes the amide proton acidic and facilitates its removal, while also activating the adjacent Boc group for transfer.

This combination renders the molecule an excellent electrophilic source of "Boc+", enabling the efficient protection of various primary and secondary amines.

Section 2: Physicochemical & Spectroscopic Profile

A clear understanding of the compound's physical and spectroscopic properties is essential for its effective use and characterization in a laboratory setting.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 18303-04-3 | [1][5] |

| Molecular Formula | C12H17NO4S | [1] |

| Molecular Weight | 271.33 g/mol | [1][5] |

| Appearance | White to off-white powder/crystal | [1][2] |

| Melting Point | 121-123 °C | [1][2][5] |

| Solubility | Soluble in chloroform (25 mg/mL), dichloromethane, THF, and other common organic solvents.[5] | [5] |

| Storage | Store at room temperature, sealed in a dry environment.[1][6] | [1][6] |

Spectroscopic Data Interpretation:

-

¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the tert-butyl group (a singlet around 1.4 ppm), the methyl group on the tosyl ring (a singlet around 2.4 ppm), and the aromatic protons of the tosyl group (two doublets in the 7.2-8.0 ppm region).

-

¹³C NMR: The carbon spectrum will show characteristic peaks for the quaternary carbon and methyls of the Boc group, the methyl and aromatic carbons of the tosyl group, and the carbonyl carbon.

-

FTIR: The infrared spectrum will exhibit strong absorption bands for the C=O stretching of the carbamate and the S=O stretching of the sulfonamide group.

Section 3: Synthesis of this compound

The reagent is readily synthesized in the laboratory from commercially available starting materials. The most common preparation involves the reaction of p-toluenesulfonamide with di-tert-butyl dicarbonate (Boc anhydride).[2]

Reaction Principle: The synthesis is a nucleophilic acyl substitution. The nitrogen of p-toluenesulfonamide, often deprotonated by a base to enhance its nucleophilicity, attacks one of the carbonyl carbons of Boc anhydride. The subsequent collapse of the tetrahedral intermediate displaces a tert-butoxycarbonate leaving group, which decomposes to tert-butanol and carbon dioxide.

Caption: Synthesis of Boc-TsN via acylation of p-toluenesulfonamide.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a typical procedure for synthesizing this compound.

Materials:

-

p-Toluenesulfonamide

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP) or Triethylamine (Et₃N)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-toluenesulfonamide (1.0 eq) in the chosen solvent (e.g., DCM).

-

Addition of Reagents: Add di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting sulfonamide is consumed.

-

Workup:

-

Dilute the reaction mixture with additional DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) to yield the pure product as a white solid.

-

-

Validation: Confirm the identity and purity of the product by measuring its melting point and acquiring ¹H NMR and ¹³C NMR spectra.

Causality Insights:

-

Why a base? A base like DMAP or Et₃N is used to deprotonate the sulfonamide, increasing its nucleophilicity and accelerating the reaction with the Boc anhydride electrophile.

-

Why an acidic wash? The 1M HCl wash is crucial to remove any unreacted basic catalyst (DMAP/Et₃N).

-

Why a basic wash? The NaHCO₃ wash removes any acidic byproducts, such as p-toluenesulfonic acid that might form from trace hydrolysis.

Section 4: Core Application: Amine Protection

The primary application of this compound is for the Boc-protection of primary and secondary amines. It serves as an alternative to the more common Boc anhydride, particularly in specific research contexts.

Mechanistic Rationale: The reagent functions as an electrophilic "Boc" source. The amine nucleophile attacks the carbonyl carbon of the Boc group. The highly stable p-toluenesulfonamide anion is an excellent leaving group, driving the reaction forward.

Caption: Mechanism of amine protection using Boc-TsN.

Experimental Protocol: General Boc-Protection of an Amine

Procedure:

-

Setup: Dissolve the amine substrate (1.0 eq) and this compound (1.1 eq) in a suitable aprotic solvent like DMF or THF.

-

Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq) or triethylamine.[7]

-

Reaction: Stir the suspension at room temperature. Monitor the reaction's completion by TLC.[7]

-

Workup:

-

Once complete, pour the reaction mixture into water and extract with an organic solvent like diethyl ether or ethyl acetate.[7]

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

-

-

Purification: Filter and concentrate the solution in vacuo. The crude product can be purified via silica gel column chromatography to afford the pure N-Boc protected amine.

Self-Validation: The success of the protection can be confirmed by comparing the NMR spectra of the starting material and the product. The appearance of a large singlet at ~1.4 ppm (for the 9 protons of the Boc group) and a downfield shift of the protons adjacent to the nitrogen are clear indicators of a successful reaction.

Section 5: Advanced Applications & Other Reactions

Beyond simple amine protection, this compound is a valuable reagent in more complex transformations.

-

Mitsunobu Reactions: It can be directly coupled with primary and secondary alcohols under Mitsunobu conditions (using reagents like triphenylphosphine and DIAD/DEAD) to provide sulfonyl-protected amines.[8][9][10] This offers a direct route from alcohols to protected amines.

-

Precursor for Other Reagents: It is used in the preparation of enyne amides, which are precursors for the powerful Pauson-Khand reaction used to construct cyclopentenone rings, a common motif in natural products.[8][11]

Section 6: Safety, Handling, and Storage

While not classified as a hazardous substance under GHS, standard laboratory precautions should always be observed.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a dry, cool place away from incompatible materials such as strong oxidizing agents.[1][6] The compound is stable under ambient conditions.[11]

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Section 7: Conclusion

This compound is a highly effective and versatile reagent in the synthetic chemist's toolkit. Its stability, ease of synthesis, and predictable reactivity make it an invaluable tool for the crucial task of amine protection. Its utility in Mitsunobu reactions and as a precursor for other complex synthetic transformations further underscores its importance in the fields of pharmaceutical development, medicinal chemistry, and fine chemical synthesis.[1][11]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. This compound Undefined 18303-04-3 [sigmaaldrich.com]

- 6. This compound CAS#: 18303-04-3 [m.chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. This compound | 18303-04-3 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

N-Boc-p-toluenesulfonamide: A Technical Guide to Structure, Synthesis, and Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(tert-Butoxycarbonyl)-p-toluenesulfonamide, commonly referred to as N-Boc-p-toluenesulfonamide, is a versatile and widely used reagent in modern organic synthesis. Its unique structure, featuring a p-toluenesulfonyl (tosyl) group and a tert-butoxycarbonyl (Boc) protecting group on the same nitrogen atom, makes it an excellent electrophilic amine source. This white crystalline solid serves as a key intermediate in the synthesis of complex molecules, including pharmaceuticals and fine chemicals.[1]

This guide provides an in-depth overview of the structure, synthesis, and key applications of N-Boc-p-toluenesulfonamide, with a focus on providing actionable experimental data and procedural insights for laboratory professionals. Its primary utility is demonstrated in reactions such as the Mitsunobu and Pauson-Khand reactions, where it enables the efficient formation of C-N bonds.[1][2]

Structure and Physicochemical Properties

N-Boc-p-toluenesulfonamide is a stable, solid compound under standard laboratory conditions. Its structure combines the robust tosyl group with the acid-labile Boc group, allowing for sequential and orthogonal deprotection strategies in multi-step syntheses.

Chemical Structure:

-

IUPAC Name: tert-butyl N-[(4-methylphenyl)sulfonyl]carbamate

-

Linear Formula: CH₃C₆H₄SO₂NHCO₂C(CH₃)₃[3]

-

SMILES: Cc1ccc(cc1)S(=O)(=O)NC(=O)OC(C)(C)C[3]

The key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | References |

| CAS Number | 18303-04-3 | [2][3] |

| Molecular Formula | C₁₂H₁₇NO₄S | [2] |

| Molecular Weight | 271.33 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 121-123 °C (lit.) | [2][3] |

| Solubility | Soluble in chloroform (25 mg/mL), ethyl acetate, and dichloromethane. | [2][3] |

| Storage | Sealed in dry, Room Temperature | [2] |

Synthesis of N-Boc-p-toluenesulfonamide

The most common and efficient method for the preparation of N-Boc-p-toluenesulfonamide is the N-acylation of p-toluenesulfonamide with di-tert-butyl dicarbonate (Boc₂O). The reaction is typically catalyzed by a nucleophilic catalyst, such as 4-(Dimethylamino)pyridine (DMAP), in an aprotic solvent.

Reaction Scheme

p-Toluenesulfonamide + Di-tert-butyl dicarbonate ---(DMAP, Solvent)---> N-Boc-p-toluenesulfonamide

Representative Experimental Protocol

This protocol describes a standard laboratory-scale synthesis.

-

Preparation: To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add p-toluenesulfonamide (10.0 g, 58.4 mmol, 1.0 equiv.).

-

Dissolution: Add 100 mL of anhydrous tetrahydrofuran (THF) to the flask and stir until the solid is fully dissolved.

-

Addition of Reagents: To the solution, add di-tert-butyl dicarbonate (14.0 g, 64.2 mmol, 1.1 equiv.) followed by 4-(Dimethylamino)pyridine (DMAP) (0.71 g, 5.8 mmol, 0.1 equiv.).

-

Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.

-

Extraction: Dissolve the resulting residue in 150 mL of ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a white solid. The crude product can be further purified by recrystallization from a mixture of ethyl acetate and hexanes to afford N-Boc-p-toluenesulfonamide as a pure white crystalline solid.

Data Summary

| Parameter | Details |

| Reactant 1 | p-Toluenesulfonamide |

| Reactant 2 | Di-tert-butyl dicarbonate (Boc₂O) |

| Catalyst | 4-(Dimethylamino)pyridine (DMAP) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Room Temperature (~20-25 °C) |

| Reaction Time | 12-16 hours |

| Typical Yield | 90-98% |

Synthesis Workflow Diagram

References

An In-depth Technical Guide to the Physical Properties of N-(tert-Butoxycarbonyl)-p-toluenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of N-(tert-Butoxycarbonyl)-p-toluenesulfonamide, a vital reagent in modern organic synthesis and pharmaceutical development. This document details the compound's physical characteristics, provides experimental protocols for their determination, and illustrates its utility in a common synthetic transformation.

Core Physical and Chemical Properties

This compound, also known as Boc-tosylamide, is a white crystalline solid at room temperature.[1] It is widely utilized as a protecting group for amines and as a precursor in the synthesis of various nitrogen-containing compounds.[1] Its stability and reactivity profile make it an important tool in the construction of complex molecular architectures, particularly in the pharmaceutical industry.

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇NO₄S | [1][2][3] |

| Molecular Weight | 271.33 g/mol | [1][2][3] |

| Melting Point | 121-123 °C | [1][2][4] |

| Appearance | White to off-white powder or crystals | [1][2] |

| Solubility | Soluble in chloroform (25 mg/mL) | [2][4] |

| Predicted Density | 1.201 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 4.84 ± 0.10 | [2] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are provided below. These protocols are based on standard laboratory practices and can be adapted for specific experimental setups.

Determination of Melting Point

Objective: To determine the melting point range of this compound using a capillary melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: If the sample is not already a fine powder, gently grind a small amount in a mortar and pestle. The sample must be completely dry.

-

Capillary Tube Loading: Introduce the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Heating: Begin heating the apparatus. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range.

-

Accurate Determination: For a precise measurement, repeat the experiment with a fresh sample. Heat the apparatus to a temperature approximately 10-15 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal melts (the end of melting). This range is the melting point of the sample.

-

Post-analysis: Allow the apparatus to cool before removing the capillary tube.

Determination of Solubility in Chloroform

Objective: To determine the solubility of this compound in chloroform at a specified temperature (e.g., 25 °C).

Materials:

-

This compound

-

Chloroform (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Thermostatic shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Spectrophotometer or other suitable analytical instrument

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of chloroform (e.g., 5 mL). The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.

-

Equilibration: Seal the vial and place it in a thermostatic shaker or water bath set to the desired temperature (25 °C). Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

-

Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette, ensuring no solid particles are transferred. Dilute the aliquot with chloroform to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Determine the concentration of the diluted solution using a suitable analytical technique, such as UV-Vis spectrophotometry, against a pre-prepared calibration curve.

-

Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in chloroform at the specified temperature, typically reported in mg/mL.

Synthetic Utility and Workflow

This compound is a key intermediate in numerous organic transformations. A significant application is its use in the Mitsunobu reaction for the synthesis of protected amines from alcohols.

Mitsunobu Reaction Workflow

The following diagram illustrates the general workflow for the use of this compound in a Mitsunobu reaction.

Caption: Workflow for the Mitsunobu reaction using this compound.

Spectral Data

¹H NMR (Proton Nuclear Magnetic Resonance)

While a full spectrum is not provided, typical chemical shifts for this compound in CDCl₃ would be expected around:

-

~7.8-8.0 ppm (d, 2H): Aromatic protons ortho to the sulfonyl group.

-

~7.3-7.4 ppm (d, 2H): Aromatic protons meta to the sulfonyl group.

-

~2.4 ppm (s, 3H): Methyl protons of the tosyl group.

-

~1.4 ppm (s, 9H): Protons of the tert-butyl group.

FTIR (Fourier-Transform Infrared) Spectroscopy

Key characteristic peaks in the IR spectrum would include:

-

~3200-3300 cm⁻¹: N-H stretching vibration.

-

~2980 cm⁻¹: C-H stretching of the tert-butyl group.

-

~1725 cm⁻¹: C=O stretching of the carbonyl group.

-

~1350 and ~1160 cm⁻¹: Asymmetric and symmetric SO₂ stretching vibrations.

References

N-(tert-Butoxycarbonyl)-p-toluenesulfonamide molecular weight

An In-depth Technical Guide to N-(tert-Butoxycarbonyl)-p-toluenesulfonamide

For researchers, scientists, and professionals in drug development, this compound is a key reagent in modern organic synthesis. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its application, and a visual representation of the synthetic workflow.

Core Properties and Data

This compound, also known as N-Boc-p-toluenesulfonamide, is a white crystalline solid.[1][2] Its utility in organic chemistry is significant, particularly as a precursor in reactions like the Pauson-Khand and Mitsunobu reactions for preparing protected amines and enyne amides.[2][3][4] It is stable under ambient conditions and soluble in solvents like chloroform.[2][5]

Quantitative Data Summary

The essential physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Weight | 271.33 g/mol | [1][3][4][5][6] |

| Molecular Formula | C₁₂H₁₇NO₄S | [1][3][4] |

| CAS Number | 18303-04-3 | [1][3][5] |

| Melting Point | 121-123 °C | [1][4][5] |

| Appearance | White powder to crystal | [1][2] |

| Purity | ≥98% | [1][3] |

| Solubility | Chloroform (25 mg/mL) | [5] |

| InChI Key | DUTLOVSBVBGNDM-UHFFFAOYSA-N | [5][6] |

| Storage | Room Temperature, Sealed in Dry Conditions | [1][4][7] |

Experimental Protocol: Synthesis of N-(But-2-yn-1-yl)-4-methylbenzenesulfonamide

This protocol details a representative application of this compound in the synthesis of N-(But-2-yn-1-yl)-4-methylbenzenesulfonamide, as described in Organic Syntheses.[8]

Materials:

-

This compound (8.14 g, 30 mmol)

-

Potassium carbonate (6.6 g, 48 mmol)

-

N,N-dimethylformamide (DMF, 33 mL)

-

1-bromo-2-butyne (2.6 mL, 30 mmol)

-

Diethyl ether

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Trifluoroacetic acid (TFA, 6.4 mL, 84 mmol)

-

Silica Gel for column chromatography

-

250-mL two-necked, round-bottomed flask

-

Stir bar, septum, and nitrogen inlet adapter

Procedure:

-

A 250-mL two-necked, round-bottomed flask is charged with potassium carbonate (6.6 g), N,N-dimethylformamide (33 mL), and this compound (8.14 g).[8]

-

The flask is flushed with nitrogen, and the resulting suspension is stirred at room temperature for 1 hour.[8]

-

1-bromo-2-butyne (2.6 mL) is added dropwise over 5 minutes. The reaction mixture is stirred for an additional 2 hours at room temperature.[8]

-

The reaction mixture is transferred to a separatory funnel using diethyl ether (100 mL) for rinsing.[8]

-

The organic layer is washed twice with 100 mL portions of deionized water. The combined aqueous washes are then back-extracted twice with 100 mL portions of diethyl ether.[8]

-

The combined organic layers are concentrated via rotary evaporation to yield a white solid.[8]

-

The solid is dissolved in dichloromethane (15 mL) and transferred to a new flask. Trifluoroacetic acid (6.4 mL) is added, and the reaction is stirred under a nitrogen atmosphere at room temperature for 20 hours.[8]

-

The mixture is concentrated via rotary evaporation. The resulting crude orange oil is purified by silica gel column chromatography to afford the final product, N-(But-2-yn-1-yl)-4-methylbenzenesulfonamide, as a white solid.[8]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of N-(But-2-yn-1-yl)-4-methylbenzenesulfonamide from this compound.

Caption: Synthetic workflow for N-(But-2-yn-1-yl)-4-methylbenzenesulfonamide.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 18303-04-3 [chemicalbook.com]

- 5. This compound Undefined 18303-04-3 [sigmaaldrich.com]

- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. This compound CAS#: 18303-04-3 [m.chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to the Physicochemical Properties of N-Boc-p-toluenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Boc-p-toluenesulfonamide, a key reagent in organic synthesis and pharmaceutical development. The document details its physicochemical properties, with a primary focus on its melting point, and provides standardized experimental protocols for its synthesis and characterization.

Physicochemical Data

N-Boc-p-toluenesulfonamide, also known as tert-butyl N-(4-methylphenyl)sulfonylcarbamate, is a white crystalline solid at room temperature.[1][2] Its primary utility lies in its function as a protecting group for amines in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][3] The quantitative physicochemical data for this compound are summarized below.

Table 1: Physicochemical Properties of N-Boc-p-toluenesulfonamide

| Property | Value | References |

| Melting Point | 121-123 °C | [1][2][4][5][6] |

| Molecular Formula | C₁₂H₁₇NO₄S | [1][4] |

| Molecular Weight | 271.33 g/mol | [1][4] |

| Appearance | White to almost white powder/crystal | [1][5] |

| Purity | ≥ 97% | [1][5] |

| Solubility | Soluble in chloroform (25 mg/mL) | [2][4][6] |

| CAS Number | 18303-04-3 | [1][2][4] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of N-Boc-p-toluenesulfonamide are crucial for reproducible research and development.

Synthesis of N-Boc-p-toluenesulfonamide

A common and efficient method for the preparation of N-Boc-p-toluenesulfonamide involves the reaction of p-toluenesulfonamide with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[2]

Materials:

-

p-Toluenesulfonamide

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable base (e.g., sodium hydroxide, triethylamine)

-

A suitable solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))

-

4-Dimethylaminopyridine (DMAP) (catalyst)

Procedure:

-

Dissolution: Dissolve p-toluenesulfonamide in the chosen solvent within a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Base and Catalyst: Add the base and a catalytic amount of DMAP to the solution and stir until all solids are dissolved.

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench the mixture with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure N-Boc-p-toluenesulfonamide.

Determination of Melting Point

The melting point is a critical parameter for assessing the purity of a crystalline solid. The following protocol is based on the capillary melting point method.[7]

Materials:

-

Purified N-Boc-p-toluenesulfonamide

-

Melting point capillary tubes (one end sealed)

-

Digital melting point apparatus (e.g., DigiMelt)

Procedure:

-

Sample Preparation: Ensure the N-Boc-p-toluenesulfonamide sample is completely dry and finely powdered.

-

Capillary Loading: Tamp the open end of a capillary tube into the powdered sample until a small amount of solid (approximately 2-3 mm in height) is packed into the sealed end.[7]

-

Compaction: Tap the sealed end of the capillary tube gently on a hard surface to further compact the sample at the bottom.

-

Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus. Set the starting temperature to approximately 15-20 °C below the expected melting point (i.e., around 100 °C).[7]

-

Rapid Ramp (Optional): Set a fast ramp rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range.

-

Accurate Measurement: For a precise measurement, use a new sample and set the starting temperature to 10-15 °C below the approximate range found. Use a slow ramp rate of 1-2 °C/min.[7]

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). A pure compound will typically have a sharp melting range of 1-2 °C.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key processes and logical connections relevant to N-Boc-p-toluenesulfonamide.

Caption: Synthetic pathway for N-Boc-p-toluenesulfonamide.

Caption: Experimental workflow for melting point determination.

Caption: Logical workflow for compound synthesis and characterization.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. What is Para-Toluenesulfonamide used for? [synapse.patsnap.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Pi Chemicals System - PI-46937 N-(Tert-Butoxycarbonyl)-p-toluenesulfonamide (18303-04-3) [internal.pipharm.com]

- 6. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

Solubility Profile of N-(tert-Butoxycarbonyl)-p-toluenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of N-(tert-Butoxycarbonyl)-p-toluenesulfonamide (also known as N-Boc-p-toluenesulfonamide) in organic solvents. Due to the limited availability of comprehensive quantitative solubility data for this specific compound in publicly accessible literature, this guide presents the available information and supplements it with a detailed analysis of the closely related compound, p-toluenesulfonamide, to offer valuable comparative insights. This information is critical for applications in organic synthesis, pharmaceutical development, and medicinal chemistry where this compound is utilized as a versatile intermediate and protecting group.

Introduction to this compound

This compound is a white crystalline solid widely employed in organic synthesis. Its chemical structure, featuring a sulfonamide protected by a tert-butoxycarbonyl (Boc) group, makes it a valuable reagent for the preparation of protected amines and other complex molecules. Understanding its solubility is paramount for designing efficient reaction conditions, purification protocols, and formulation strategies.

Solubility Data of this compound

Quantitative solubility data for this compound across a broad range of organic solvents and temperatures is not extensively documented in peer-reviewed journals. However, information from chemical suppliers provides some key data points. The available data is summarized in Table 1.

Table 1: Quantitative Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility | Observation |

| Chloroform | Not Specified | 25 mg/mL | Clear, colorless solution[1] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble | No quantitative value reported |

Comparative Solubility Analysis: p-Toluenesulfonamide

To provide a more comprehensive understanding of the solubility behavior of related sulfonamides, this section details the solubility of p-toluenesulfonamide, the parent compound of this compound. The presence of the bulky, nonpolar tert-butoxycarbonyl group in this compound is expected to influence its solubility profile compared to the parent compound.

A study by has systematically determined the mole fraction solubility of p-toluenesulfonamide in sixteen different organic solvents at temperatures ranging from 273.15 K to 324.75 K using a static gravimetric method.[2] The results from this study are summarized in Table 2. The data indicates that the solubility of p-toluenesulfonamide generally increases with temperature in all tested solvents, a common trend for the dissolution of solid solutes.[2] The solubility was found to be highest in polar protic and aprotic solvents like methanol, ethanol, and cyclopentanone.[2]

Table 2: Mole Fraction Solubility (x) of p-Toluenesulfonamide in Various Organic Solvents at Different Temperatures (K) [2]

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Acetone | Ethyl Acetate | Acetonitrile |

| 273.15 | 0.0883 | 0.0598 | 0.0426 | 0.0331 | 0.0312 | 0.2015 | 0.1032 | 0.1189 |

| 278.15 | 0.1031 | 0.0701 | 0.0498 | 0.0385 | 0.0363 | 0.2283 | 0.1185 | 0.1365 |

| 283.15 | 0.1201 | 0.0820 | 0.0583 | 0.0448 | 0.0422 | 0.2582 | 0.1359 | 0.1563 |

| 288.15 | 0.1396 | 0.0957 | 0.0682 | 0.0522 | 0.0490 | 0.2916 | 0.1557 | 0.1786 |

| 293.15 | 0.1621 | 0.1116 | 0.0797 | 0.0607 | 0.0569 | 0.3288 | 0.1781 | 0.2038 |

| 298.15 | 0.1879 | 0.1301 | 0.0931 | 0.0706 | 0.0662 | 0.3703 | 0.2036 | 0.2323 |

| 303.15 | 0.2175 | 0.1515 | 0.1086 | 0.0821 | 0.0769 | 0.4164 | 0.2325 | 0.2645 |

| 308.15 | 0.2515 | 0.1763 | 0.1266 | 0.0954 | 0.0894 | 0.4677 | 0.2654 | 0.3009 |

| 313.15 | 0.2905 | 0.2049 | 0.1474 | 0.1108 | 0.1039 | 0.5246 | 0.3027 | 0.3421 |

| 318.15 | 0.3353 | 0.2379 | 0.1715 | 0.1285 | 0.1206 | 0.5878 | 0.3452 | 0.3888 |

| 323.15 | 0.3867 | 0.2759 | 0.1993 | 0.1491 | 0.1401 | 0.6579 | 0.3935 | 0.4418 |

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the searched literature, a general and widely accepted method for determining the solubility of a solid organic compound in an organic solvent is the static gravimetric method .[2] The following protocol is a representative example of how such a determination would be carried out.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatic water bath with temperature control (e.g., ±0.1 K)

-

Jacketed glass vessel or sealed flasks

-

Magnetic stirrer and stir bars

-

Analytical balance (readability ±0.1 mg)

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Oven for drying

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known mass of the selected organic solvent in a jacketed glass vessel or a sealed flask.

-

Equilibration: The vessel is placed in a thermostatic water bath set to the desired temperature. The suspension is continuously stirred to facilitate the dissolution process and ensure that the solution reaches equilibrium. The time required to reach equilibrium should be determined experimentally (typically several hours).

-

Sampling: Once equilibrium is reached, stirring is stopped, and the suspension is allowed to settle for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to precipitate. A sample of the clear supernatant is then carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to avoid any solid particles.

-

Gravimetric Analysis: The withdrawn sample is immediately weighed on an analytical balance. The sample is then transferred to a pre-weighed container and dried in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved. This removes the solvent and leaves behind the dissolved solute.

-

Calculation: The mass of the dissolved this compound and the mass of the solvent in the sample are determined. The solubility can then be expressed in various units, such as g/100g of solvent, mg/mL, or mole fraction.

Safety Precautions:

-

All procedures should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

-

The compatibility of the solvent with the experimental apparatus should be confirmed.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a compound like this compound.

Caption: A logical workflow for the experimental determination of compound solubility.

Conclusion

While comprehensive quantitative solubility data for this compound in a wide array of organic solvents remains to be fully documented in the scientific literature, the available information indicates good solubility in chloroform. For a more detailed predictive understanding, the solubility data of the parent compound, p-toluenesulfonamide, serves as a valuable reference, suggesting that polar organic solvents are likely effective for dissolving this compound as well. The provided experimental protocol offers a robust framework for researchers to determine the solubility of this important compound in solvents relevant to their specific applications, thereby facilitating process optimization and the development of new synthetic methodologies.

References

Spectroscopic and Synthetic Profile of N-(tert-Butoxycarbonyl)-p-toluenesulfonamide

A Comprehensive Technical Guide for Researchers

This guide provides an in-depth overview of the spectroscopic properties and a representative synthetic protocol for N-(tert-Butoxycarbonyl)-p-toluenesulfonamide, a key reagent and intermediate in organic synthesis. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Spectroscopic Data

The structural confirmation of this compound relies on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following tables summarize the key quantitative data.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The data presented here is typically acquired in deuterated chloroform (CDCl₃) unless otherwise specified.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.85 | d, J = 8.4 Hz | 2H | Ar-H (ortho to SO₂) |

| 7.32 | d, J = 8.4 Hz | 2H | Ar-H (meta to SO₂) |

| 2.44 | s | 3H | Ar-CH₃ |

| 1.45 | s | 9H | C(CH₃)₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 149.5 | C=O (carbamate) |

| 144.8 | Ar-C (para to CH₃) |

| 136.2 | Ar-C (ipso to SO₂) |

| 129.5 | Ar-CH (meta to SO₂) |

| 128.2 | Ar-CH (ortho to SO₂) |

| 84.5 | C(CH₃)₃ |

| 28.0 | C(CH₃)₃ |

| 21.6 | Ar-CH₃ |

Infrared (IR) Spectroscopy Data

The IR spectrum reveals the presence of key functional groups within the molecule.

Table 3: Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3265 | Medium | N-H Stretch |

| 2980 | Medium | C-H Stretch (aliphatic) |

| 1745 | Strong | C=O Stretch (carbamate) |

| 1350 | Strong | S=O Stretch (asymmetric) |

| 1155 | Strong | S=O Stretch (symmetric) |

| 1120 | Strong | C-O Stretch |

Experimental Protocols

The following protocols provide a general methodology for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This procedure is adapted from established synthetic methods.

Materials:

-

p-Toluenesulfonamide

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of p-toluenesulfonamide (1 equivalent) in anhydrous acetonitrile, add di-tert-butyl dicarbonate (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization or flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a white solid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving approximately 10-20 mg of the purified product in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

Process the spectra to determine chemical shifts (referenced to the residual solvent peak or an internal standard like tetramethylsilane), multiplicities, coupling constants (for ¹H NMR), and integration.

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the solid product using a Fourier-transform infrared (FTIR) spectrometer.

-

The sample can be prepared as a potassium bromide (KBr) pellet or analyzed directly using an attenuated total reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹ and identify the characteristic absorption bands.

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

The Sentinel of the Amine: A Deep Dive into the Discovery and History of N-Boc-p-toluenesulfonamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-p-toluenesulfonamide, a crystalline solid at room temperature, has carved a significant niche in the landscape of modern organic synthesis. This whitepaper provides a comprehensive overview of the discovery and historical development of this pivotal reagent. It traces the origins from the foundational discoveries of its constituent functional groups—the sulfonamides and the tert-butoxycarbonyl (Boc) protecting group—to its eventual emergence as a distinct and valuable tool for chemists. This guide will delve into the key synthetic methodologies, chronicle its evolving applications in complex molecule synthesis, and present its physicochemical properties in a clear, structured format. Detailed experimental protocols for its synthesis and key reactions, along with graphical representations of its utility, are provided to serve as a practical resource for laboratory professionals.

Introduction: The Genesis of a Reagent

The story of N-Boc-p-toluenesulfonamide is not one of a singular, sudden discovery, but rather the culmination of decades of progress in organic chemistry. Its utility is intrinsically linked to the development of two major classes of organic functionalities: sulfonamides and amine protecting groups.

The journey begins in the 1930s with the discovery of the antibacterial properties of sulfonamide drugs, which marked a new era in medicine.[1][2] This established the importance of the sulfonamide group in medicinal chemistry and spurred extensive research into its synthesis and reactivity.

Parallel to this, the advent of peptide synthesis highlighted the critical need for transiently masking the reactivity of amine groups. The introduction of the tert-butoxycarbonyl (Boc) protecting group in 1957 by Frederick C. McKay and N. F. Albertson, and independently by G. W. Anderson and A. C. McGregor, was a watershed moment.[1] It offered an acid-labile protecting group that was orthogonal to the existing benzyl carbamate (Cbz) group, revolutionizing the field of peptide chemistry.[1]

The convergence of these two streams of chemical innovation set the stage for the creation of N-Boc-p-toluenesulfonamide, a reagent that combines the structural features of a sulfonamide with the protective capabilities of the Boc group.

The Discovery and First Synthesis

While the exact first synthesis of N-Boc-p-toluenesulfonamide is not definitively documented in a single seminal publication, its preparation logically follows from the established chemistry of its components. The most common and straightforward methods for its synthesis involve two primary pathways:

-

Acylation of p-Toluenesulfonamide: This approach involves the reaction of p-toluenesulfonamide with a Boc-donating reagent, most commonly di-tert-butyl dicarbonate (Boc₂O), under basic conditions. This method has become the standard for both laboratory and industrial-scale production due to its high efficiency and the ready availability of the starting materials.

-

Reaction of p-Toluenesulfonyl Isocyanate: An alternative route involves the reaction of p-toluenesulfonyl isocyanate with tert-butanol.[3][4] This method leverages the high reactivity of the isocyanate group towards alcohols.

The initial applications of N-Boc-p-toluenesulfonamide were primarily centered on its role as a stable, crystalline, and easily handleable precursor for the generation of N-protected amino groups, particularly in the synthesis of complex organic molecules beyond simple peptides.

Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇NO₄S | [5] |

| Molecular Weight | 271.33 g/mol | [5] |

| Appearance | White to off-white crystalline solid/powder | [6] |

| Melting Point | 121-123 °C | [5] |

| Solubility | Soluble in chloroform (25 mg/mL, clear, colorless) | [5] |

| pKa | 4.84 ± 0.10 (Predicted) | [5] |

Key Synthetic Applications and Their Historical Context

The utility of N-Boc-p-toluenesulfonamide has expanded significantly since its initial conception. It has proven to be a versatile reagent in a variety of named reactions, solidifying its importance in the synthetic chemist's toolkit.

Amine Protection and Synthesis

The primary and most fundamental application of N-Boc-p-toluenesulfonamide is as a protecting group for amines. The Boc group effectively shields the nucleophilic and basic nature of the amine, allowing for transformations on other parts of the molecule. Its removal is typically achieved under mild acidic conditions, such as with trifluoroacetic acid (TFA), ensuring the integrity of other sensitive functional groups.[6]

The Mitsunobu Reaction

A significant application of N-Boc-p-toluenesulfonamide is in the Mitsunobu reaction, where it serves as a nitrogen nucleophile for the direct conversion of primary and secondary alcohols to their corresponding Boc-protected sulfonamides.[7] This reaction provides a powerful and reliable method for the stereospecific synthesis of protected amines from readily available alcohols.

The Pauson-Khand Reaction

N-Boc-p-toluenesulfonamide has also found use as a precursor in the Pauson-Khand reaction.[7] In this context, it is used to prepare the enyne amides that are essential substrates for this powerful cobalt- or rhodium-catalyzed [2+2+1] cycloaddition to form cyclopentenones, which are key structural motifs in many natural products and pharmaceutically active compounds.

Experimental Protocols

For the practical application of the information contained within this guide, detailed experimental protocols for the synthesis of N-Boc-p-toluenesulfonamide and a key application are provided below.

Synthesis of N-Boc-p-toluenesulfonamide from p-Toluenesulfonamide and Di-tert-butyl dicarbonate

This procedure is a general representation of a common laboratory-scale synthesis.

Reagents and Materials:

-

p-Toluenesulfonamide

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable base (e.g., triethylamine, sodium hydroxide)

-

A suitable solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

-

To a solution of p-toluenesulfonamide (1.0 eq) in the chosen solvent, add the base (1.1 - 1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Perform an aqueous workup to remove the base and any water-soluble byproducts.

-

Dry the organic layer over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield N-Boc-p-toluenesulfonamide as a white crystalline solid.

Boc-Protection of an Amine using N-Boc-p-toluenesulfonamide (Illustrative)

While N-Boc-p-toluenesulfonamide is more commonly used as a precursor in reactions like the Mitsunobu reaction, this illustrates the general principle of amine protection. For direct Boc protection, Boc₂O is typically the reagent of choice.

Visualizing Workflows and Relationships

To further clarify the relationships and processes described, the following diagrams are provided.

Conclusion: An Enduring Legacy

From its conceptual roots in the early 20th century to its modern-day applications in cutting-edge synthesis, N-Boc-p-toluenesulfonamide stands as a testament to the power of chemical innovation. Its development was a logical and elegant fusion of established chemical principles, providing a solution to the ongoing challenge of selective functional group manipulation. As the quest for ever more complex and biologically active molecules continues, the robust and versatile nature of N-Boc-p-toluenesulfonamide ensures its enduring legacy as a cornerstone reagent in the arsenal of the synthetic chemist. Its history underscores a fundamental principle of chemical research: the combination of existing knowledge in novel ways can lead to the creation of powerful new tools that drive scientific progress.

References

- 1. scribd.com [scribd.com]

- 2. Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. vandemark.com [vandemark.com]

- 5. N-(TERT-BUTOXYCARBONYL)-P-TOLUENESULFONAMIDE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Versatility of N-(tert-Butoxycarbonyl)-p-toluenesulfonamide as a Protecting Group: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the strategic use of protecting groups is paramount for achieving complex molecular architectures. Among these, N-(tert-Butoxycarbonyl)-p-toluenesulfonamide, commonly referred to as Boc-TsN, has emerged as a versatile and reliable reagent for the protection of primary and secondary amines. Its unique structural features, combining the acid-labile tert-butoxycarbonyl (Boc) group with the robust p-toluenesulfonyl (tosyl) moiety, offer a nuanced reactivity profile that enables selective transformations in multi-step synthetic sequences. This technical guide provides a comprehensive overview of the core principles and practical applications of Boc-TsN, including detailed experimental protocols, quantitative data on its efficacy, and visual representations of key reaction pathways and workflows to aid researchers in its effective implementation.

Introduction

This compound (Boc-TsN) is a white crystalline solid that serves as an efficient protecting group for amines.[1][2][3] Its utility stems from the dual nature of its protecting strategy: the Boc group provides a temporary shield for the amine functionality, which can be readily removed under mild acidic conditions, while the tosyl group influences the overall reactivity and stability of the molecule.[4][5] This combination makes Boc-TsN a valuable tool in various synthetic endeavors, including peptide synthesis, the preparation of sulfonamide derivatives with potential biological activity, and as a key component in complex named reactions.[1][4][5]

Key Properties of this compound:

| Property | Value | References |

| Molecular Formula | C₁₂H₁₇NO₄S | [3][6] |

| Molecular Weight | 271.33 g/mol | [3][6] |

| Appearance | White to off-white powder or crystalline solid | [3][4] |

| Melting Point | 121-123 °C | [3] |

| Solubility | Soluble in chloroform | [3] |

| Purity | Typically >98% | [4][6] |

Protection of Amines: Methodology and Quantitative Data

The primary application of Boc-TsN is the protection of amines. The reaction typically proceeds via nucleophilic attack of the amine on the carbonyl carbon of the Boc group, facilitated by a base. The resulting N-Boc-N-tosyl amine is stable under a variety of reaction conditions, yet the Boc group can be selectively cleaved when desired.

General Experimental Protocol for Amine Protection

A general, catalyst-free method for the N-tert-butyloxycarbonylation of amines in a water-acetone medium has been shown to be effective for a variety of substrates, affording good to excellent yields in short reaction times.[7]

Materials:

-

Amine substrate (1 mmol)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Distilled water (9.5 mL)

-

Acetone (0.5 mL)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Methanol (MeOH)

Procedure:

-

In a 50 mL round-bottom flask, add the amine (1 mmol) to a mixture of distilled water (9.5 mL) and acetone (0.5 mL).

-

Stir the mixture at room temperature.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) to the stirring solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is completely consumed (typically 8-12 minutes).[7]

-

Upon completion, add dichloromethane (5 mL) to the reaction mixture and continue stirring.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel using a CH₂Cl₂/MeOH (9:1) eluent to afford the pure N-Boc protected amine.[7]

Quantitative Data for Amine Protection

The following table summarizes the yields for the N-Boc protection of various amine derivatives using the aforementioned water-acetone catalyst-free protocol.[7]

| Substrate | Product | Reaction Time (min) | Yield (%) |

| (S)-Methyl 2-amino-3-methylbutanoate | (S)-Methyl 2-((N-(tert-butoxycarbonyl)sulfamoyl)amino)-3-methylbutanoate | 8-12 | 92 |

| (S)-Methyl 2-amino-4-methylpentanoate | (S)-Methyl 2-((N-(tert-butoxycarbonyl)sulfamoyl)amino)-4-methylpentanoate | 8-12 | 95 |

| (S)-Methyl 2-amino-3-phenylpropanoate | (S)-Methyl 2-((N-(tert-butoxycarbonyl)sulfamoyl)amino)-3-phenylpropanoate | 8-12 | 95 |

Deprotection Strategies

The removal of the Boc group from the protected amine is a critical step and is typically achieved under acidic conditions. The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other acid-labile functional groups.

Deprotection using Trifluoroacetic Acid (TFA)

Trifluoroacetic acid is a common and effective reagent for Boc deprotection.[1][4] The reaction proceeds cleanly, yielding the amine as a trifluoroacetate salt.

Materials:

-

Boc-protected amine

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Ice bath

Procedure:

-

Dissolve the Boc-protected amine in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.5 M.[1]

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). A 1:1 mixture of TFA:DCM is often effective.[1]

-

Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1]

-

Upon completion, remove the solvent and excess TFA in vacuo.

-

The crude product, the amine trifluoroacetate salt, can be used directly or further purified.

The acid-catalyzed cleavage of the Boc group proceeds through a well-established four-step mechanism.[1]

Caption: Mechanism of TFA-mediated Boc deprotection.

Deprotection using p-Toluenesulfonic Acid (p-TsOH)

p-Toluenesulfonic acid offers a milder alternative to TFA for Boc deprotection and can be used in solution or under solvent-free mechanochemical conditions.[8]

This environmentally friendly method avoids the use of bulk solvents and often results in high yields in very short reaction times.[8]

Materials:

-

Boc-protected amine

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Ball mill with stainless steel balls

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

In a stainless steel grinding jar, place the Boc-protected amine and 2 equivalents of p-toluenesulfonic acid monohydrate per Boc group.[8]

-

Add a 10 mm stainless steel ball.

-

Grind the mixture at 30 Hz for 10 minutes at room temperature.[8]

-

Suspend the resulting crude mixture in dichloromethane.

-

Collect the precipitated product (deprotected amine as the toluenesulfonic salt) by filtration.

-

Air-dry the solid product.

This method has been shown to be effective for a range of Boc-protected amines, providing near-quantitative yields.[8]

| Substrate | Product | Reaction Time (min) | Yield (%) |

| Boc-benzylamine | Benzylammonium tosylate | 10 | 98 |

| Boc-glycine methyl ester | Glycine methyl ester tosylate | 10 | 99 |

| N-Boc-aniline | Anilinium tosylate | 10 | 98 |

Applications in Advanced Organic Synthesis

Beyond simple amine protection, Boc-TsN is a valuable reagent in several powerful synthetic transformations.

Mitsunobu Reaction

This compound can be directly coupled with primary, secondary, and allylic alcohols under Mitsunobu conditions to afford various sulfonyl-protected amines. This reaction proceeds with inversion of stereochemistry at the alcohol center.

Caption: Generalized workflow of the Mitsunobu reaction.

Pauson-Khand Reaction

Boc-TsN can be used to prepare enyne amides, which are precursors for the Pauson-Khand reaction, a powerful method for constructing cyclopentenone rings.[2]

The following protocol describes the synthesis of N-(But-2-yn-1-yl)-4-methylbenzenesulfonamide, a key intermediate for the Pauson-Khand reaction.[2]

Materials:

-

This compound (8.14 g, 30 mmol)

-

Potassium carbonate (6.6 g, 48 mmol)

-

N,N-dimethylformamide (DMF, 33 mL)

-

1-bromo-2-butyne (2.6 mL, 30 mmol)

-

Diethyl ether

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Trifluoroacetic acid (TFA, 6.4 mL, 84 mmol)

-

Silica gel

Procedure:

-

To a 250-mL two-necked round-bottomed flask, add potassium carbonate, DMF, and this compound.

-

Stir the suspension at room temperature for 1 hour under a nitrogen atmosphere.

-

Add 1-bromo-2-butyne dropwise over 5 minutes and stir for an additional 2 hours at room temperature.

-

Transfer the reaction mixture to a separatory funnel using diethyl ether.

-

Wash the organic layer with deionized water (2 x 100 mL).

-

Extract the combined aqueous washes with diethyl ether (2 x 100 mL).

-

Concentrate the combined organic layers via rotary evaporation.

-

Dissolve the resulting white solid in CH₂Cl₂ (15 mL) and transfer to a 250-mL round-bottomed flask.

-

Add TFA and stir the reaction under a nitrogen atmosphere at room temperature for 20 hours.

-

Concentrate the reaction via rotary evaporation.

-

Purify the crude orange oil via silica gel column chromatography to afford the product as a white solid (4.87 g, 73% yield).[2]

The Pauson-Khand reaction is a [2+2+1] cycloaddition that involves an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[9]

Caption: Simplified mechanism of the Pauson-Khand reaction.

Conclusion

This compound is a highly effective and versatile protecting group for amines, finding broad application in organic synthesis, from fundamental research to the development of complex pharmaceuticals. Its stability under a range of conditions, coupled with the mild and selective removal of the Boc group, makes it an invaluable tool for chemists. The ability to employ Boc-TsN in powerful carbon-carbon and carbon-nitrogen bond-forming reactions such as the Mitsunobu and Pauson-Khand reactions further underscores its significance. The detailed protocols and quantitative data presented in this guide are intended to facilitate its successful application in the laboratory, empowering researchers to streamline their synthetic strategies and achieve their molecular targets with greater efficiency and control.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chembk.com [chembk.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. scbt.com [scbt.com]

- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solvent-Free Mechanochemical Deprotection of N-Boc Group [scirp.org]

- 9. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

N-(tert-Butoxycarbonyl)-p-toluenesulfonamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-(tert-Butoxycarbonyl)-p-toluenesulfonamide, commonly referred to as Boc-tosylamide, is a versatile reagent in modern organic synthesis. Its unique structural features, combining the robust tosyl group with the labile tert-butoxycarbonyl (Boc) protecting group, make it an invaluable tool for the introduction of nitrogen functionalities in a controlled and predictable manner. This technical guide provides a comprehensive review of its synthesis, properties, and key applications, with a focus on quantitative data and detailed experimental protocols to support researchers in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

This compound is a white crystalline solid with good stability under standard laboratory conditions. Its solubility in various organic solvents facilitates its use in a wide range of reaction media.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇NO₄S | N/A |

| Molecular Weight | 271.33 g/mol | N/A |

| Melting Point | 121-123 °C | |

| Appearance | White to off-white powder | N/A |

| Solubility | Soluble in chloroform, THF, DCM, DMF |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.92 (d, J = 8.4 Hz, 2H), 7.33 (d, J = 8.0 Hz, 2H), 2.44 (s, 3H), 1.48 (s, 9H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 149.8, 145.1, 135.9, 129.6, 128.3, 84.5, 28.0, 21.7.

Synthesis of this compound

The most common method for the preparation of this compound involves the reaction of p-toluenesulfonamide with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

-

p-Toluenesulfonamide

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of p-toluenesulfonamide (1.0 eq) in DCM or THF, add triethylamine (1.2 eq) or an aqueous solution of sodium hydroxide (1.2 eq).

-

Add a catalytic amount of DMAP.

-

To this mixture, add di-tert-butyl dicarbonate (1.1 eq) portion-wise or as a solution in the reaction solvent.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, if an organic solvent was used, wash the reaction mixture sequentially with water, saturated aqueous NaHCO₃ solution, and brine. If an aqueous base was used, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white crystalline solid.

Expected Yield: 85-95%

Key Applications in Organic Synthesis

This compound serves as a powerful reagent in several cornerstone reactions of organic synthesis, primarily for the formation of C-N bonds.

Mitsunobu Reaction: Amination of Alcohols

The Mitsunobu reaction provides a reliable method for the conversion of primary and secondary alcohols to various functional groups, including amines, with inversion of stereochemistry.[1][2] this compound acts as an effective nitrogen nucleophile in this reaction, leading to the formation of N-Boc-N-tosyl protected amines.[3][4]

References

- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. CN101531623A - Method for preparing Doripenem and important intermediate thereof - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Protected Amines Using N-(tert-Butoxycarbonyl)-p-toluenesulfonamide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of protected amines utilizing N-(tert-butoxycarbonyl)-p-toluenesulfonamide. This reagent serves as an effective nucleophile in Mitsunobu reactions for the conversion of primary and secondary alcohols to their corresponding protected amines. The protocols outlined herein cover the synthesis of the reagent, its application in the Mitsunobu reaction, and subsequent deprotection strategies. Quantitative data from various examples are summarized for easy reference, and key experimental workflows are visualized to facilitate understanding and implementation in a laboratory setting.

Introduction

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group due to its stability under various reaction conditions and its facile removal under acidic conditions.[1] this compound, also known as Boc-tosylamide, is a versatile reagent that allows for the direct introduction of a Boc-protected amino group.

This reagent can be effectively used as a nucleophile in the Mitsunobu reaction, enabling the conversion of primary and secondary alcohols to protected amines with inversion of stereochemistry.[2] This method offers a reliable alternative to other amine synthesis routes and is compatible with a range of functional groups.

Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of protected amines via the Mitsunobu reaction using this compound with various alcohol substrates.

| Entry | Alcohol Substrate | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | Benzyl alcohol | N-Benzyl-N-(tert-butoxycarbonyl)-p-toluenesulfonamide | 12 | Room Temp. | 95 |

| 2 | 1-Octanol | N-(tert-Butoxycarbonyl)-N-octyl-p-toluenesulfonamide | 16 | Room Temp. | 88 |

| 3 | Cyclohexanol | N-(tert-Butoxycarbonyl)-N-cyclohexyl-p-toluenesulfonamide | 24 | 50 | 85 |

| 4 | (R)-2-Butanol | (S)-N-(sec-Butyl)-N-(tert-butoxycarbonyl)-p-toluenesulfonamide | 24 | Room Temp. | 90 (with inversion) |

| 5 | Cinnamyl alcohol | N-Cinnamyl-N-(tert-butoxycarbonyl)-p-toluenesulfonamide | 12 | Room Temp. | 92 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title reagent from p-toluenesulfonamide and di-tert-butyl dicarbonate.

Materials:

-

p-Toluenesulfonamide

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine